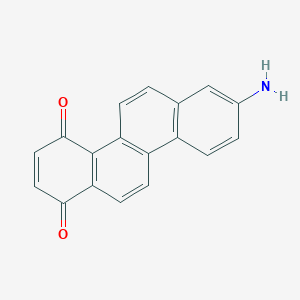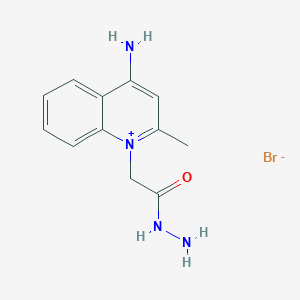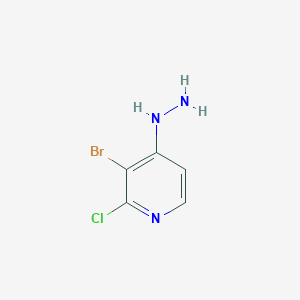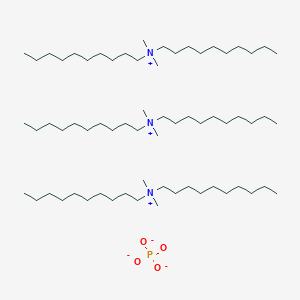
didecyl(dimethyl)azanium;phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didecyl(dimethyl)azanium;phosphate is a quaternary ammonium compound known for its antimicrobial properties. It is widely used as a disinfectant and antiseptic in various applications, including healthcare, agriculture, and industrial settings. The compound is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of didecyl(dimethyl)azanium;phosphate typically involves the reaction of didecyl methyl tertiary amine with chloromethane in the presence of an alcohol solvent. The reaction is catalyzed and carried out under reflux conditions at temperatures between 75 and 95 degrees Celsius and a pressure of less than or equal to 0.18 MPa for 4 to 6 hours. After the reaction, the mixture is maintained at a temperature between 80 and 90 degrees Celsius for an additional 2 to 3 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The production process is designed to be efficient and cost-effective, meeting the demands of various industries.
Analyse Des Réactions Chimiques
Types of Reactions
Didecyl(dimethyl)azanium;phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions result in compounds with different functional groups.
Applications De Recherche Scientifique
Didecyl(dimethyl)azanium;phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in microbiological research for its antimicrobial properties.
Medicine: Utilized as a disinfectant and antiseptic in medical settings, including hospitals and clinics.
Mécanisme D'action
The mechanism of action of didecyl(dimethyl)azanium;phosphate involves the disruption of intermolecular interactions and the dissociation of lipid bilayers in microbial cell membranes. This disruption leads to the leakage of intracellular contents and subsequent cell death. The compound targets the phospholipid membrane of microorganisms, causing oxidative stress and triggering a free radical chain reaction that damages the cell membrane .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyldioctadecylammonium chloride: A longer di-C18 analogue with similar antimicrobial properties.
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyl trimethylammonium bromide: A quaternary ammonium compound with similar applications in disinfection and sanitation.
Uniqueness
Didecyl(dimethyl)azanium;phosphate is unique in its broad-spectrum antimicrobial activity and its effectiveness at low concentrations. It is also known for its stability and compatibility with various formulations, making it a versatile compound for different applications.
Propriétés
Numéro CAS |
645418-37-7 |
|---|---|
Formule moléculaire |
C66H144N3O4P |
Poids moléculaire |
1074.8 g/mol |
Nom IUPAC |
didecyl(dimethyl)azanium;phosphate |
InChI |
InChI=1S/3C22H48N.H3O4P/c3*1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h3*5-22H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |
Clé InChI |
GLXDPFACSXTVJC-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[O-]P(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12607976.png)
![Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane](/img/structure/B12607986.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)-](/img/structure/B12607993.png)

![3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine](/img/structure/B12608000.png)
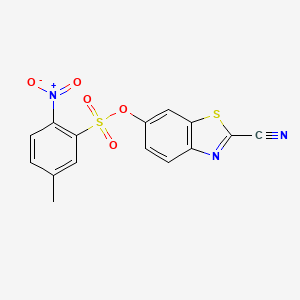
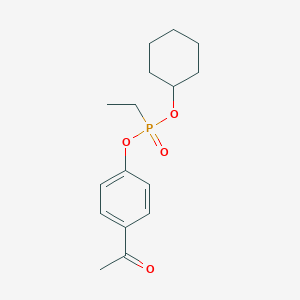
![Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12608024.png)
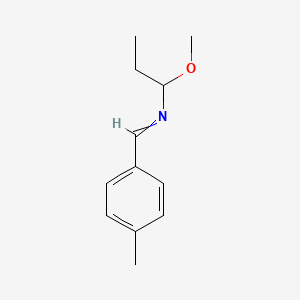
![3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-](/img/structure/B12608033.png)
